molecular formula C21H28O4 B1247153 ganomycin B

ganomycin B

Cat. No.: B1247153
M. Wt: 344.4 g/mol
InChI Key: HVLZHPCKWVKAQH-IRQOBONWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ganomycin B is a natural product found in Ganoderma pfeifferi and Ganoderma with data available.

Scientific Research Applications

Antimicrobial Activity

Ganomycin B, along with ganomycin A, discovered as farnesyl hydroquinones from the basidiomycete Ganoderma pfeifferi, demonstrates antimicrobial activity. Both compounds are effective against various Gram-positive and Gram-negative bacteria, as determined through their isolation and structure elucidation via spectroscopic methods (Mothana, Jansen, Jülich, & Lindequist, 2000).

HIV-1 Protease Inhibition

Research on the Vietnamese mushroom Ganoderma colossum yielded this compound, which has been found to inhibit HIV-1 protease. Its efficacy, along with ganomycin I, was measured in terms of IC50 values. Kinetic studies revealed this compound's competitive inhibition of the enzyme's active site, making it a significant finding in HIV-1 research (El Dine, El Halawany, Ma, & Hattori, 2009).

Metabolic Syndrome Treatment

This compound has been used as a leading compound in the synthesis of meroterpene derivatives. These derivatives were screened for α-glucosidase and HMG-CoA reductase inhibitory activities, leading to the discovery of a dual inhibitor effective in reducing weight gain, lowering HbAlc levels, and improving insulin resistance and lipid dysfunction in obesity models. This research positions this compound derivatives as promising candidates for treating metabolic syndrome (Wang et al., 2018).

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(2Z,5E)-2-[2-(2,5-dihydroxyphenyl)ethylidene]-6,10-dimethylundeca-5,9-dienoic acid

InChI

InChI=1S/C21H28O4/c1-15(2)6-4-7-16(3)8-5-9-17(21(24)25)10-11-18-14-19(22)12-13-20(18)23/h6,8,10,12-14,22-23H,4-5,7,9,11H2,1-3H3,(H,24,25)/b16-8+,17-10-

InChI Key

HVLZHPCKWVKAQH-IRQOBONWSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C(=O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C(=O)O)C)C

Synonyms

2-(2-(2,5-dihydroxyphenyl)-ethyliden)-6,10-dimethyl-undeca-5,9-diene acid
ganomycin B
ganomycin-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ganomycin B
Reactant of Route 2
ganomycin B
Reactant of Route 3
ganomycin B
Reactant of Route 4
ganomycin B
Reactant of Route 5
ganomycin B
Reactant of Route 6
ganomycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.